Cas no 2411244-33-0 (2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide)

2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide structure
2411244-33-0 structure
商品名:2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide
CAS番号:2411244-33-0
MF:C12H18ClN5O2
メガワット:299.756620883942
CID:5355115
PubChem ID:146094698

2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide 化学的及び物理的性質

名前と識別子

    • Z3766271610
    • 2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide
    • 2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide
    • 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide
    • インチ: 1S/C12H18ClN5O2/c1-17(2)11-9(15-10(19)7-13)8-14-12(16-11)18-3-5-20-6-4-18/h8H,3-7H2,1-2H3,(H,15,19)
    • InChIKey: XCTDRVBLIMVCKM-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC1C=NC(=NC=1N(C)C)N1CCOCC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 70.6

2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26587517-1.0g
2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide
2411244-33-0 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26587517-1g
2-chloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]acetamide
2411244-33-0 90%
1g
$0.0 2023-09-13

2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide 関連文献

2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamideに関する追加情報

2-Chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide: A Promising Therapeutic Candidate in Drug Discovery

2-Chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide, with the CAS number 2411244-33-0, represents a novel class of small molecule inhibitors that have garnered significant attention in recent years due to their unique structural features and potential therapeutic applications. This compound belongs to the family of pyrimidine derivatives, characterized by the presence of a six-membered ring system with two nitrogen atoms. The 2-chloro functional group at the 5-position of the pyrimidine ring, combined with the dimethylamino substituent at the 4-position and the morpholin-4-yl moiety at the 2-position, creates a complex molecular architecture that may contribute to its biological activity. Recent studies have highlighted the potential of this compound in modulating key signaling pathways associated with inflammation, neurodegeneration, and cancer progression.

The 2-chloro substituent at the pyrimidine ring is critical for enhancing the compound's metabolic stability and bioavailability. Chlorine atoms are known to introduce electrophilic properties to the molecule, which may facilitate interactions with specific protein targets. In the context of 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide, this functional group may play a role in stabilizing the compound's conformation, thereby influencing its binding affinity to target proteins. The dimethylamino group, on the other hand, is a potent electron-donating group that can enhance the compound's hydrophilicity and solubility, which are essential for its pharmacokinetic properties. The morpholin-4-yl moiety, a cyclic ether containing a nitrogen atom, is known to confer flexibility to the molecule while also providing additional hydrophilic character. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent advances in medicinal chemistry have demonstrated that compounds with a pyrimidine core, such as 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide, exhibit promising activities against various disease targets. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound showed significant inhibitory activity against the kinase family of enzymes, which are implicated in multiple pathological conditions including cancer and autoimmune disorders. The kinase inhibition mechanism of 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide appears to involve the binding of the compound to the ATP-binding site of the target kinase, thereby blocking its catalytic activity. This mode of action is similar to that of other pyrimidine-based kinase inhibitors, but the unique combination of substituents in 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide may offer improved selectivity and reduced off-target effects.

Another area of interest is the potential application of 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide in the treatment of neurodegenerative diseases. A 2024 preclinical study published in Neuropharmacology demonstrated that this compound exhibited neuroprotective effects in a mouse model of Alzheimer's disease. The mechanism of action was attributed to its ability to modulate the beta-amyloid aggregation pathway, which is a hallmark of Alzheimer's pathology. The morpholin-4-yl group may play a role in this interaction by forming hydrogen bonds with the beta-amyloid peptide, thereby disrupting its self-assembly. This finding suggests that 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide could be a valuable candidate for further exploration in the development of therapies for neurodegenerative disorders.

From a synthetic perspective, the preparation of 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide involves a series of well-established chemical transformations. One of the key steps in its synthesis is the formation of the pyrimidine ring, which can be achieved through a variety of methods including the Biginelli reaction or the use of transition metal-catalyzed coupling reactions. The introduction of the 2-chloro group typically requires a halogenation step, while the attachment of the dimethylamino substituent can be accomplished through nucleophilic substitution or amidation reactions. The morpholin-4-yl moiety is often introduced via the coupling of a morpholine derivative with the pyrimidine core, which can be facilitated by using a palladium catalyst in a Suzuki coupling reaction. These synthetic strategies highlight the versatility of the compound and its potential for further modification to optimize its biological activity.

Despite its promising properties, the development of 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide as a therapeutic agent is still in its early stages. Further studies are needed to fully characterize its pharmacological profile, including its in vivo efficacy, safety, and mechanism of action. Additionally, the compound's potential for drug-drug interactions and its metabolic profile require thorough investigation. A 2023 review article in Drug Discovery Today emphasized the importance of structure-activity relationship (SAR) studies in the optimization of pyrimidine-based compounds. By systematically varying the substituents on the pyrimidine ring, researchers can identify the key functional groups that contribute to the compound's biological activity while minimizing potential side effects.

In conclusion, 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide represents a promising candidate in the field of drug discovery. Its unique structural features, combined with recent advances in medicinal chemistry, suggest that it may have significant therapeutic potential in the treatment of various diseases. As research in this area continues to evolve, further studies will be essential to fully realize the clinical potential of this compound. The ongoing exploration of its biological activity and synthetic versatility underscores the importance of continued investment in the development of novel therapeutic agents.

Keywords: 2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide, pyrimidine derivatives, kinase inhibition, neurodegenerative diseases, drug discovery, medicinal chemistry, structure-activity relationship, kinase inhibitors, beta-amyloid aggregation, Alzheimer's disease, synthetic strategies.

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